molecular formula C22H25NO2 B5658090 [4-(piperidine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone

[4-(piperidine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone

Cat. No.: B5658090
M. Wt: 335.4 g/mol
InChI Key: LPBBTFAYJQRPQA-UHFFFAOYSA-N
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Description

[4-(piperidine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone: is an organic compound characterized by a complex structure that includes a piperidine ring, a phenyl group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(piperidine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone typically involves multi-step organic reactions. One common method includes the acylation of 4-(piperidine-1-carbonyl)phenyl with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(piperidine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-(piperidine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(piperidine-1-carbonyl)phenyl]-(2,4,6-dimethylphenyl)methanone
  • [4-(piperidine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)ethanone
  • [4-(piperidine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)propanone

Uniqueness

Compared to similar compounds, [4-(piperidine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone is unique due to the presence of the trimethylphenyl group, which enhances its hydrophobicity and steric bulk. This can lead to distinct reactivity and interaction profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

[4-(piperidine-1-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-15-13-16(2)20(17(3)14-15)21(24)18-7-9-19(10-8-18)22(25)23-11-5-4-6-12-23/h7-10,13-14H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBBTFAYJQRPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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